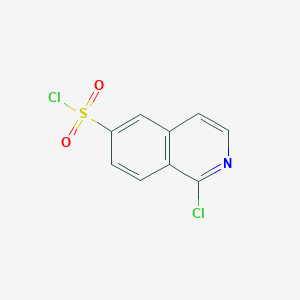

1-Chloroisoquinoline-6-sulfonyl chloride

Cat. No. B8259341

Key on ui cas rn:

205055-64-7

M. Wt: 262.11 g/mol

InChI Key: LAIUOZPNGHEZEQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09012443B2

Procedure details

A 1 L round bottom flask was charged with 6-bromo-1-chloro-isoquinoline (10.1 g, 41.6 mmol) and diethyl ether (416 mL) and THF (41.6 mL, 41.6 mmol) to give a light yellow solution. The flask was cooled in a dry ice and acetone bath for 20 min, then 2.5 M n-butyllithium in hexanes (18.3 mL, 43.6 mmol) was added dropwise over 5 min to give a dark solution. After 10 min, LC/MS of an aliquot in MeOH showed conversion of 6-bromo-1-chloro-isoquinoline to mainly 1-chloroisoquinoline. Sulfur dioxide (g) was condensed into the reaction mixture from a lecture bottle (warmed by a warm water bath to make sure there was a positive pressure of SO2(g) which was monitored by an oil bubbler) using a needle for 15 min to give a yellow suspension. After 20 min, LC/MS of an aliquot in MeOH showed consumption of 6-bromo-1-chloro-isoquinoline to 1-chloroisoquinoline-6-sulfinic acid. The chlorination step should be performed at −78° C. Solid n-chlorosuccinimide (5.55 g, 41.6 mmol) was added in three portions at −78° C. The cold bath was removed and the mixture was warmed to room temperature. After 2 hours, 1.2 g of NCS and 100 mL of THF were added at room temperature. After stirring for another 30 min at room temperature, LC/MS of an aliquot in MeOH showed mainly sulfonyl chloride product. After another 30 min, the solid was filtered with an aid of 100 mL of THF. The yellow filtrate was concentrated and placed under vacuum overnight to afford a yellow solid. The next day, the solid was triturated with i-PrOH (30 mL) at room temperature, filtered quickly (left on the frit for less than 3 min), and dried under a vacuum to give a beige solid. The filtrate was concentrated, absorbed onto a plug of silica gel, and purified by chromatography through a silica gel column (120 g), eluting with a gradient of 0% to 20% EtOAc in heptane, to provide a second batch. MS (ESI): 262 [M+H]+; 1H NMR (400 MHz, CDCl3) δ ppm 7.82 (d, J=5.2 Hz, 1H), 8.23 (dd, J=9.00, 1.96 Hz, 1H), 8.53 (d, J=5.67 Hz, 1H), 8.58-8.65 (m, 2H).

[Compound]

Name

hexanes

Quantity

18.3 mL

Type

reactant

Reaction Step Five

[Compound]

Name

n-chlorosuccinimide

Quantity

5.55 g

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([Cl:12])=[N:7][CH:6]=[CH:5]2.C1COCC1.C(=O)=O.C([Li])CCC.[Cl:26]C1C2C(=CC=CC=2)C=CN=1.[S:37](=[O:39])=[O:38]>CO.CC(C)=O.C(OCC)C>[Cl:12][C:8]1[C:9]2[C:4](=[CH:3][C:2]([S:37]([Cl:26])(=[O:39])=[O:38])=[CH:11][CH:10]=2)[CH:5]=[CH:6][N:7]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

10.1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C2C=CN=C(C2=CC1)Cl

|

|

Name

|

|

|

Quantity

|

41.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

416 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

18.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C2C=CN=C(C2=CC1)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=CC2=CC=CC=C12

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)=O

|

Step Nine

[Compound]

|

Name

|

n-chlorosuccinimide

|

|

Quantity

|

5.55 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring for another 30 min at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a light yellow solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a dark solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed into the reaction mixture from a lecture bottle (

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

warmed by a warm water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a yellow suspension

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 20 min

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of 6-bromo-1-chloro-isoquinoline to 1-chloroisoquinoline-6-sulfinic acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

should be performed at −78° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cold bath was removed

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 2 hours

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1.2 g of NCS and 100 mL of THF were added at room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After another 30 min

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid was filtered with an aid of 100 mL of THF

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The yellow filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed under vacuum overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a yellow solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The next day, the solid was triturated with i-PrOH (30 mL) at room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered quickly (

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left on the frit for less than 3 min), and

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under a vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a beige solid

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

absorbed onto a plug of silica gel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by chromatography through a silica gel column (120 g)

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with a gradient of 0% to 20% EtOAc in heptane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a second batch

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=NC=CC2=CC(=CC=C12)S(=O)(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |